N-(2,4-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide N-(2,4-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 952990-06-6
VCID: VC4245113
InChI: InChI=1S/C21H19Cl2N3O3/c1-29-16-5-2-4-14(12-16)18-9-10-21(28)26(25-18)11-3-6-20(27)24-19-8-7-15(22)13-17(19)23/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,24,27)
SMILES: COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C21H19Cl2N3O3
Molecular Weight: 432.3

N-(2,4-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

CAS No.: 952990-06-6

Cat. No.: VC4245113

Molecular Formula: C21H19Cl2N3O3

Molecular Weight: 432.3

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide - 952990-06-6

Specification

CAS No. 952990-06-6
Molecular Formula C21H19Cl2N3O3
Molecular Weight 432.3
IUPAC Name N-(2,4-dichlorophenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Standard InChI InChI=1S/C21H19Cl2N3O3/c1-29-16-5-2-4-14(12-16)18-9-10-21(28)26(25-18)11-3-6-20(27)24-19-8-7-15(22)13-17(19)23/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,24,27)
Standard InChI Key WKHZIEKTIODBFT-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Introduction

N-(2,4-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that belongs to the class of pyridazine derivatives. It features a pyridazine ring system, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. This compound also includes a dichlorophenyl moiety and a methoxyphenyl group, which are common in pharmaceuticals due to their ability to interact with biological targets.

Synthesis and Preparation

The synthesis of N-(2,4-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide likely involves multi-step organic reactions. These may include the formation of the pyridazine ring, introduction of the methoxyphenyl group, and attachment of the dichlorophenyl moiety to the butanamide chain. Techniques such as chromatography are typically used for purification.

Potential Applications and Research Findings

Pyridazine derivatives, including compounds like N-(2,4-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, are of interest in medicinal chemistry due to their potential biological activities. These compounds can act as modulators of various biological pathways, including those involved in inflammation and neurotransmission.

Potential Applications Table:

ApplicationDescription
Anti-inflammatoryPotential activity due to the presence of pyridazine and methoxyphenyl groups
AntimicrobialPossible activity based on the structural features of pyridazine derivatives
Neurotransmitter ModulationPotential interaction with neurotransmitter systems

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator